molecular formula C19H12ClN3O2S B2628634 (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 688767-57-9

(2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2628634
CAS No.: 688767-57-9
M. Wt: 381.83
InChI Key: WPVDQLKCFZPOMG-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves the condensation of 4-chloroaniline with a suitable chromene derivative under acidic or basic conditions. The reaction may proceed through the formation of an imine intermediate, followed by cyclization to form the chromene ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the chromene moiety.

    Reduction: Reduction reactions could target the imine group, converting it to an amine.

    Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers might study its effects on different cell lines or microorganisms to determine its potential as a therapeutic agent.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including its ability to interact with specific biological targets. This could lead to the development of new drugs or treatments.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-bromophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Uniqueness

Compared to similar compounds, (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct characteristics.

Properties

IUPAC Name

2-(4-chlorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2S/c20-13-5-7-14(8-6-13)22-18-15(17(24)23-19-21-9-10-26-19)11-12-3-1-2-4-16(12)25-18/h1-11H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVDQLKCFZPOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)Cl)O2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.